molecular formula Sn(CH3COO)2<br>C4H6O4Sn B129313 Tin(II) acetate CAS No. 638-39-1

Tin(II) acetate

Cat. No. B129313
CAS RN: 638-39-1
M. Wt: 236.8 g/mol
InChI Key: PNOXNTGLSKTMQO-UHFFFAOYSA-L
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Description

Tin(II) acetate is a chemical compound that has been studied for its potential applications in various fields, including materials science and organic synthesis. The compound is known for its polymeric structure in the solid state, where it forms infinite chains with acetate groups bridging the tin atoms. The coordination environment of tin in tin(II) acetate is characterized by a strongly distorted trigonal bipyramid with a lone electron pair occupying one of the equatorial positions .

Synthesis Analysis

The synthesis of tin(II) acetate has been explored in the context of producing high-quality nanocrystals and other tin-based materials. For instance, tin(II) 2-ethylhexanoate has been used as a precursor for the synthesis of Cu2ZnSnS4 nanocrystals, demonstrating the versatility of tin(II) compounds in materials synthesis . Additionally, the reduction synthesis of tin nanoparticles has been achieved using tin(II) acetate as one of the precursors, highlighting its role in the production of nanoscale materials .

Molecular Structure Analysis

The molecular structure of tin(II) acetate has been extensively studied, revealing a polymeric chain structure in the solid state and a highly distorted trigonal bipyramid in the gas phase. The tin atoms are asymmetrically surrounded by four oxygen atoms, with two shorter and two longer Sn–O distances. The presence of a sterically active lone electron pair on the tin atom has been confirmed, which influences the geometry of the molecule .

Chemical Reactions Analysis

Tin(II) acetate is involved in various chemical reactions, serving as a catalyst or reactant. It has been used as a catalyst in the conversion of epoxides to 1,3-dioxolanes, demonstrating its efficiency in organic synthesis . Moreover, tin(II) compounds, including tin(II) acetate, have been utilized in carbon-carbon bond-forming reactions, such as the aldol and Michael reactions, under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tin(II) acetate have been investigated, with a focus on its stability, solubility, and thermal behavior. The compound's crystal structure and chemical bonding have been characterized using X-ray diffraction and electron localization function (ELF) analysis . The stability of tin(II) acetate to hydrolysis and oxidation has been reported, as well as the thermal decomposition of its derivatives . The melting behavior of tin nanoparticles synthesized from tin(II) acetate has also been studied, showing a significant drop in the melting point compared to bulk tin .

Scientific Research Applications

Crystal Structure and Chemical Bonding

  • Tin(II) acetate exhibits a polymeric structure with infinite chains, relevant in understanding its chemical bonding and crystal structure. This understanding is crucial for materials science and chemistry (Stafeeva et al., 2007).

Catalyst in Esterification and Transesterification

  • Tin(II) acetate has shown effective catalytic activity in the transesterification and esterification of acid vegetable oils, making it a valuable catalyst in biofuel production (Casas et al., 2013).

Colloidal Tin Sulfide Nanosheets

  • Tin(II) acetate is used as a precursor in the production of colloidal SnS nanosheets, which have potential applications in electronic and optoelectronic devices due to their large lateral sizes and controllable thicknesses (Li et al., 2018).

Materials Science of Tin Oxide

  • Tin(II) acetate plays a role in the study of tin oxide, which has applications in solid state gas sensors, oxidation catalysts, and transparent conductors (Batzill & Diebold, 2005).

Nanoparticle Synthesis

  • It's used in the chemical reduction synthesis of tin nanoparticles, which are important in various technological applications due to their unique properties (Chee & Lee, 2012).

Photovoltaic Devices

  • Tin(II) acetate is explored in the synthesis of tin chalcogenides for thin films or nanocrystalline form, potentially important for sustainable solar energy conversion (Lewis et al., 2014).

High Purity SnS Thin Films

  • Tin(II) acetate is used in aerosol-assisted CVD for the deposition of phase-pure films of SnS, showing its utility in material deposition technologies (Ahmet et al., 2015).

Electrochemistry

  • Tin(II) acetate's electrochemical properties are explored in corrosion and passivation studies, which are crucial for understanding its behavior in various aqueous solutions (Zohdy et al., 2021).

Semiconductor Research

  • Tin(II) acetate is integral in semiconductor research, particularly in the study of SnO2 nanostructures, which are important in applications like gas sensors, lithium-ion batteries, and solar cells (Wang & Rogach, 2014).

Solar Energy Conversion

  • It's also important in the synthesis and study of Tin(II) sulfide (SnS), which has applications in photovoltaics, photodetectors, energy storage, and other optoelectronic devices due to its unique semiconductor properties (Norton et al., 2021).

Safety And Hazards

Tin(II) acetate is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .

Future Directions

Tin catalysts, including tin(II) acetate, play an important role in ring-opening polymerizations (ROP), ring-expansion polymerization (REP), and ring-opening polymerization combined with simultaneous polycondensation (ROPPOC) of lactides . They are also used in the polycondensation of lactic acid . These applications are particularly relevant for the production of biodegradable materials .

properties

IUPAC Name

tin(2+);diacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Sn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOXNTGLSKTMQO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Sn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Sn(CH3COO)2, C4H6O4Sn
Record name tin(II) acetate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213242
Record name Stannous acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tin(II) acetate

CAS RN

638-39-1
Record name Stannous acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannous acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tin di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STANNOUS ACETATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
828
Citations
VS Stafeeva, AS Mitiaev, AM Abakumov, AA Tsirlin… - Polyhedron, 2007 - Elsevier
Tin(II) acetate was prepared and its crystal structure was solved from X-ray powder diffraction data. Tin(II) acetate adopts a polymeric structure consisting of infinite Sn(CH 3 COO) 2 …
Number of citations: 16 www.sciencedirect.com
JD Donaldson, W Moser, WB Simpson - Journal of the Chemical …, 1964 - pubs.rsc.org
The solid phases obtained from solutions of tin or tin (I1) compounds in acetic acid have been studied. X-Ray diffraction data, and complete analysis, show that two distinct phases exist: …
Number of citations: 29 pubs.rsc.org
JD Donaldson, JF Knifton - Journal of the Chemical Society A …, 1966 - pubs.rsc.org
The preparations of alkali-metal, ammonium, and alkaline-earth triacetatostannates(II) are described and their solubilities in various solvents are reported. The crystal data on the …
Number of citations: 11 pubs.rsc.org
AA Zemtsov, VI Supranovich, VV Levin… - ACS Catalysis, 2023 - ACS Publications
Aromatic organotin(IV) compounds are a valuable class of reagents widely used in cross-coupling reactions. However, the toxicity of the most popular tributyl-substituted arylstannanes, …
Number of citations: 0 pubs.acs.org
BA Smart, LE Griffiths, CR Pulham… - Journal of the …, 1997 - pubs.rsc.org
The gas-phase structure of tin(II) acetate, Sn(O 2 CCH 3 ) 2 , has been determined by electron diffraction augmented by flexible restraints derived from ab initio molecular orbital …
Number of citations: 11 pubs.rsc.org
S Li, X Zhang, X Xue, Y Wu, Y Hao, C Zhang… - Journal of Alloys and …, 2022 - Elsevier
Sn-Pb-based perovskite is a promising solar cell material for its low toxicity and narrow band gap. However, the poor crystallinity of Sn-containing perovskite films and the facile …
Number of citations: 5 www.sciencedirect.com
DE Fenton, RR Gould, PG Harrison, TB Harvey Iii… - Inorganica Chimica …, 1970 - Elsevier
Aromatic o-hydroxy-ethers react with blue-black stannous oxide (1) to give o-phenylenedioxytin(II), water and the corresponding o-dialkoxy-benezene. Salicylic acid also reacts to …
Number of citations: 3 www.sciencedirect.com
HR Kricheldorf, SM Weidner - Journal of Polymer Science, 2021 - Wiley Online Library
The catalytic potential of tin(II)acetate, tin(IV)acetate, dibutyltin‐bis‐acetate and dioctyl tin‐bis‐acetate was compared based on polymerizations of L‐lactide conducted in bulk at 160 or …
Number of citations: 10 onlinelibrary.wiley.com
T Maruyama, T Morishita - Thin solid films, 1994 - Elsevier
Tin dioxide thin films were prepared by a direct photochemical vapour deposition method. The raw material was tin(II) acetate. A 6W low-pressure mercury lamp was used as a light …
Number of citations: 17 www.sciencedirect.com
PG Harrison, MI Khalil, N Logan - Inorganica Chimica Acta, 1978 - Elsevier
Triphenylphosphine and -arsine react with tin(IV) nitrate in carbon tetrachloride to afford dinitratotin(IV) bis(diphenylphosphonate and arsonate), (Ph 2 EO 2 ) 2 Sn(NO 3 ) 2 (E = P and As…
Number of citations: 8 www.sciencedirect.com

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